2-Bromo-3-methoxybenzoic acid
Overview
Description
2-Bromo-3-methoxybenzoic acid is an organic compound with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.043 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted with bromine and methoxy groups, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
2-Bromo-3-methoxybenzoic acid is a complex compound used in the synthesis of more intricate drugs and bioactive compounds . .
Mode of Action
It’s known that brominated benzoic acids can participate in various chemical reactions, such as those involving nucleophilic aromatic substitution .
Biochemical Pathways
It’s known that methoxylated benzoic acids can be bioconverted to hydroxylated derivatives .
Pharmacokinetics
It’s known that the compound has a molecular weight of 231043 , which may influence its bioavailability.
Result of Action
It’s known that the compound is used in the synthesis of more complex drugs and bioactive compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Therefore, its handling and storage conditions can significantly impact its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methoxybenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of 3-methoxybenzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxybenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted with other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert it to a hydroxyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like halogens (chlorine, iodine) and catalysts such as iron or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium amide or thiolates.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted benzoic acids.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Hydroxyl derivatives.
Scientific Research Applications
2-Bromo-3-methoxybenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxybenzoic acid
- 2-Bromo-5-methoxybenzoic acid
- 3-Bromo-4-methoxybenzoic acid
- 2-Bromobenzoic acid
Uniqueness
2-Bromo-3-methoxybenzoic acid is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This unique substitution pattern influences its reactivity and interaction with other molecules, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGGEUOQUYCZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237008 | |
Record name | 2-Bromo-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88377-29-1 | |
Record name | 2-Bromo-3-methoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088377291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.